N-(2-sec-butylphenyl)-2-phenoxyacetamide
Description
N-(2-sec-Butylphenyl)-2-phenoxyacetamide is a substituted acetamide featuring a phenoxyacetamide backbone with a sec-butyl group at the ortho position of the phenyl ring. The sec-butyl substituent contributes to increased lipophilicity and steric bulk, which may influence binding affinity and metabolic stability compared to simpler analogues.
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C18H21NO2/c1-3-14(2)16-11-7-8-12-17(16)19-18(20)13-21-15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,19,20) |
InChI Key |
MJAUWUAEMJPYER-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues, their substituents, and physicochemical properties:
Key Observations:
- Biological Activity: Bromo and tert-butyl substituents in related compounds (e.g., N-(1-phenylethyl)-2-phenoxyacetamide derivatives) correlate with enhanced cytotoxicity and anti-inflammatory activity, suggesting that the sec-butyl group in the target compound may similarly optimize bioactivity .
- MAO Inhibition: Phenoxyacetamides with electron-donating groups (e.g., 4-OCH3 in Compound 12) exhibit high MAO-A selectivity, whereas halogenated analogues (e.g., Gb, Gc) show weaker activity, indicating that substituent electronic effects critically influence enzyme binding .
Physicochemical and Spectroscopic Properties
- Melting Points: Halogenated analogues (e.g., Gc: 110–111°C) exhibit higher melting points than non-halogenated derivatives (e.g., Gb: 90–91°C), likely due to increased intermolecular halogen bonding .
- NMR Data: The target compound’s ¹H NMR would display characteristic signals for the sec-butyl group (e.g., δ ~1.2–1.5 ppm for CH(CH2CH3)2) and phenoxy protons (δ ~6.8–7.3 ppm), consistent with related structures .
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